molecular formula C18H19Cl2FN6O2 B13902513 Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate

Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate

Cat. No.: B13902513
M. Wt: 441.3 g/mol
InChI Key: VKDUETOOUQGQLR-JTQLQIEISA-N
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Description

Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the cyanomethyl group and the pyrido[4,3-D]pyrimidinyl moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as enzyme inhibition or receptor binding. Studies often focus on its potential as a lead compound for developing new drugs.

Medicine

In medicine, derivatives of piperazine compounds are investigated for their therapeutic potential. This compound could be explored for its efficacy in treating specific diseases or conditions.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with varying substituents. Examples might include:

  • Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate
  • Tert-butyl (2S)-2-(cyanomethyl)-4-(8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate

Uniqueness

What sets Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate apart is its specific combination of substituents, which may confer unique biological activities or chemical reactivity. This uniqueness makes it a compound of interest for further research and development.

Properties

Molecular Formula

C18H19Cl2FN6O2

Molecular Weight

441.3 g/mol

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H19Cl2FN6O2/c1-18(2,3)29-17(28)27-7-6-26(9-10(27)4-5-22)15-11-8-23-14(19)12(21)13(11)24-16(20)25-15/h8,10H,4,6-7,9H2,1-3H3/t10-/m0/s1

InChI Key

VKDUETOOUQGQLR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl

Origin of Product

United States

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